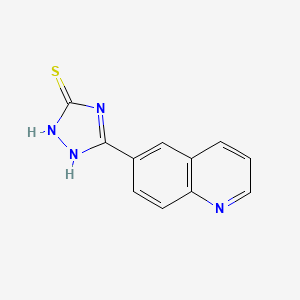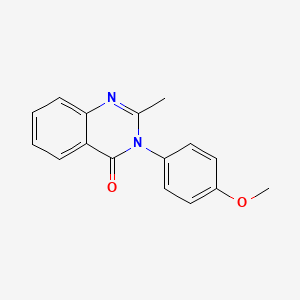
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione is a chemical compound with a unique structure that includes a piperidine ring substituted with a bromo and methoxy group on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but lacks the methoxy group.
4-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but with the bromo group in a different position.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups may provide distinct advantages in specific applications, such as increased selectivity or potency in biological assays .
Eigenschaften
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSHLLOOFBEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)



![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)

![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

